Gefarnate vs. Teprenone: Head-to-Head Efficacy in Gastric Mucosal Protection
Gefarnate and Teprenone, both anti-ulcer drugs, were compared in a rat model of acute gastric mucosal lesions induced by compound 48/80. The study found that the preventive effects of Gefarnate were similar to those of Teprenone at an oral dose of 200 mg/kg [1].
| Evidence Dimension | Efficacy in preventing acute gastric mucosal lesion progression |
|---|---|
| Target Compound Data | 200 mg/kg oral dose: significant attenuation of lesions |
| Comparator Or Baseline | Teprenone (geranylgeranylacetone): 200 mg/kg oral dose: significant attenuation of lesions |
| Quantified Difference | Preventive effects of gefarnate were similar to those of teprenone at 200 mg/kg |
| Conditions | In vivo rat model treated with compound 48/80 (0.75 mg/kg, i.p.), with outcomes measured at 3 hours post-treatment |
Why This Matters
This establishes that Gefarnate and Teprenone have equivalent potency in this specific acute ulcer model, meaning that procurement decisions can be based on other differentiating factors such as cost, availability, or distinct secondary mechanisms.
- [1] Ohta Y, et al. Effect of gefarnate on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone. Biol Pharm Bull. 2005 Aug;28(8):1424-30. PMID: 16079487. View Source
